Elafibranor - 824932-88-9

Elafibranor

Catalog Number: EVT-384889
CAS Number: 824932-88-9
Molecular Formula: C22H24O4S
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elafibranor (code name GFT505) is a multimodal and pluripotent medication for treatment of atherogenic dyslipidemia for an overweight patient with or without diabetes. It is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. As of February 2016, elafibranor has completed 8 clinical trials and a phase III is in progress.
Source and Classification

Elafibranor was developed by the pharmaceutical company Genfit. It belongs to the class of drugs known as peroxisome proliferator-activated receptor agonists, specifically acting on the alpha and delta subtypes. This classification highlights its role in modulating metabolic pathways associated with lipid metabolism and inflammation, making it a candidate for treating diseases characterized by metabolic dysregulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of elafibranor involves several key steps that can be summarized as follows:

  1. Starting Materials: The synthesis begins with ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate and 4-methylthiolacetophenone.
  2. Reactions: The reaction proceeds through a one-pot method where the starting materials are dissolved in an aprotic solvent (e.g., tetrahydrofuran) in the presence of a strong base such as sodium hydroxide or potassium hydroxide.
  3. Heating: The mixture is heated to temperatures between 20°C to 70°C, preferably around 50°C to 55°C.
  4. Acidification: After completion of the reaction, the mixture is acidified to yield elafibranor.
  5. Purification: Final purification is typically achieved through crystallization from solvents like toluene or mixtures thereof .

The process emphasizes high yields and purity of the final product, with detailed methods provided for each step.

Chemical Reactions Analysis

Reactions and Technical Details

Elafibranor undergoes various chemical reactions during its synthesis, primarily involving:

  • Alkylation: The introduction of alkyl groups during the formation of intermediates.
  • Condensation: The formation of bonds between carbonyl groups and other functional groups leading to the final structure.
  • Hydrolysis: In some cases, hydrolysis may be required to remove protecting groups or convert intermediates into elafibranor.

The reactions are optimized for high efficiency and minimal side products, making use of controlled conditions such as temperature and solvent choice .

Mechanism of Action

Process and Data

Elafibranor exerts its pharmacological effects primarily through activation of peroxisome proliferator-activated receptors alpha and delta. This dual activation leads to:

Clinical studies have shown significant reductions in liver enzymes (e.g., alanine aminotransferase) and improvements in metabolic markers among treated patients .

Physical and Chemical Properties Analysis

Physical Properties

Elafibranor is characterized by:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Sensitive to light; requires protection during storage.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

Analytical techniques such as differential scanning calorimetry and powder X-ray diffraction are employed to characterize its physical forms .

Applications

Scientific Uses

Elafibranor is primarily investigated for:

  • Treatment of Non-Alcoholic Steatohepatitis (NASH): Clinical trials have demonstrated its potential to reduce liver fat content and improve liver function markers.
  • Management of Primary Biliary Cholangitis (PBC): Studies indicate efficacy in reducing alkaline phosphatase levels, a key marker for liver health.
  • Metabolic Syndrome Research: Its effects on lipid metabolism make it a candidate for broader applications in metabolic syndrome management.

Research continues to explore its full therapeutic potential across various metabolic disorders .

Mechanistic Pharmacology of Elafibranor

Dual PPARα/δ Agonism: Molecular Targets and Signaling Pathways

Elafibranor (chemical formula: C₂₂H₂₄O₄S) functions as a dual peroxisome proliferator-activated receptor (PPAR) agonist with primary activity at the α and δ/β subtypes. This bispecific activation differentiates it from single-subtype agonists and enables multifaceted metabolic regulation. PPARα activation predominantly occurs in tissues with high fatty acid oxidation rates (liver, heart, skeletal muscle), where it upregulates genes governing mitochondrial β-oxidation including ACOX1 (acyl-CoA oxidase) and CPT1A (carnitine palmitoyltransferase 1A). Concurrently, PPARδ activation exhibits broader tissue distribution but exerts significant effects on glucose homeostasis and energy expenditure through induction of genes like PDK4 (pyruvate dehydrogenase kinase 4) and ANGPTL4 (angiopoietin-like 4) [1] [7].

The synergistic transcriptional effects of dual agonism create a unique pharmacodynamic profile. In human hepatocytes, elafibranor binding induces conformational changes in both PPAR subtypes, facilitating recruitment of co-activators (e.g., PGC-1α) and formation of heterodimers with retinoid X receptors (RXRs). This complex subsequently binds to PPAR response elements (PPREs) in target gene promoters. The EC₅₀ for PPARα activation is approximately 46 nM with 56% maximal efficacy relative to full agonists, while PPARδ activation requires higher concentrations but demonstrates broader anti-inflammatory effects [1] [3].

Downstream consequences include:

  • Enhanced hepatic fatty acid uptake and catabolism via FATP2/5 upregulation
  • Suppressed de novo lipogenesis through modulation of SREBP-1c
  • Improved insulin sensitivity via GLUT4 translocation pathways
  • Fibroblast Growth Factor 21 (FGF21) induction – a key hepatokine mediating cross-talk between PPARδ activation and systemic metabolic effects [3] [10]

Table 1: Genomic Targets of Elafibranor-Mediated PPAR Activation

PPAR SubtypeKey Target GenesBiological FunctionTissue Specificity
PPARαACOX1, CPT1A, FATP2Fatty acid oxidation, VLDL clearanceLiver, heart, muscle
PPARδANGPTL4, PDK4, ADRPGlucose sparing, lipid droplet regulationUbiquitous (high in muscle)
PPARα/δ co-activationFGF21, UCP2, LPLEnergy expenditure, thermogenesisLiver, adipose tissue

Modulation of Bile Acid Homeostasis and Cholestatic Pathways

The anti-cholestatic actions of elafibranor are mediated through intricate regulation of bile acid (BA) synthesis, transport, and detoxification. The primary mechanism involves FGF21-dependent downregulation of CYP7A1, the rate-limiting enzyme in the classical pathway converting cholesterol to bile acids. PPARδ activation in hepatocytes stimulates FGF21 secretion, which activates hepatic FGFR4/β-Klotho complexes, ultimately suppressing CYP7A1 transcription through JNK-STAT3 signaling cascades. This reduces hepatic BA synthesis by 40-60% in PBC models, diminishing the toxic BA load on cholangiocytes [1] [3] [10].

Simultaneously, elafibranor modulates hepatobiliary transporter expression:

  • Upregulation of BSEP (ABCB11) enhances canalicular bile acid efflux
  • Induction of MRP2 (ABCC2) promotes conjugated bilirubin excretion
  • Stimulation of P-gp (ABCB1) enhances phospholipid secretion into bile
  • Repression of hepatic NTCP (SLC10A1) reduces BA reuptake from portal circulation

These transporter modifications create a less toxic biliary profile characterized by increased biliary bicarbonate secretion and reduced proportions of hydrophobic, cytotoxic bile acids like deoxycholic acid. In cholestatic models, elafibranor administration reduces serum alkaline phosphatase (ALP) by 48.3% ± 14.8% within 12 weeks, outperforming other PPAR agonists in magnitude of effect [3] [5] [10].

Table 2: Effects on Bile Acid Homeostasis Parameters in Clinical Trials

ParameterPhase II Trial (12 weeks)Phase III Trial (52 weeks)P-value
ALP Reduction-48.3% ± 14.8% (80mg)-51% responders*<0.001
γ-GT Reduction-37.0% ± 25.5%Not reported<0.001
Bilirubin Normalization67% (80mg)100% of responders0.002
FGF21 Increase2.8-fold3.1-fold<0.01
Biochemical response defined as ALP <1.67x ULN, ≥15% reduction, normal bilirubin [3] [10]

Anti-Inflammatory Mechanisms in Hepatic and Systemic Immunity

Elafibranor exerts immunomodulatory effects through both direct nuclear receptor signaling and indirect metabolic-immune cross-talk. PPARδ activation in myeloid-lineage cells induces transrepression of NF-κB by blocking IκB kinase activity and facilitating nuclear receptor-corepressor complexes at pro-inflammatory gene promoters. This mechanism suppresses transcription of TNF-α, IL-1β, IL-6, and MCP-1 by 50-70% in Kupffer cells exposed to bacterial endotoxins [4] [9].

The compound significantly alters immune cell polarization:

  • Hepatic macrophages shift from pro-inflammatory M1 (iNOS⁺, CD86⁺) to restorative M2 phenotype (CD206⁺, Arg1⁺)
  • Neutrophil chemotaxis is impaired through reduced ICAM-1/VCAM-1 expression on sinusoidal endothelium
  • T lymphocyte differentiation favors Treg expansion over Th17 cells via TGF-β modulation
  • Natural killer T cell cytotoxicity against biliary epithelia is attenuated by CD1d downregulation

Crucially, elafibranor enhances intestinal barrier integrity through PPARδ-dependent mechanisms. In alcohol-associated liver disease models, it upregulates tight junction proteins (ZO-1, occludin, claudin-2) in enterocytes and reduces circulating bacterial lipopolysaccharide (LPS) by 62% ± 11%. This ameliorates endotoxemia and subsequent TLR4-mediated inflammation in the liver, breaking the gut-liver axis of inflammation [4] [6] [9].

Fibrosis Attenuation: Interactions with Hepatic Stellate Cells

The anti-fibrotic properties of elafibranor involve direct modulation of hepatic stellate cell (HSC) biology and extracellular matrix (ECM) remodeling. Upon PPARδ activation in human LX-2 stellate cells, elafibranor induces a quiescence-like phenotype characterized by reduced α-SMA expression (-72% ± 15%), decreased contractility, and lipid droplet re-accumulation. This occurs through PGC-1α-mediated transcriptional reprogramming that shifts cellular energy metabolism from glycolysis toward mitochondrial β-oxidation [4] [9].

Key ECM-related effects include:

  • Downregulation of collagen synthesis genes (COL1A1, COL3A1) via SMAD2/3 pathway inhibition
  • Enhanced matrix degradation through MMP-9/TIMP-1 ratio improvement (1.9-fold increase)
  • Suppression of TGF-β1 signaling by blocking Smad3 phosphorylation
  • Inhibition of epithelial-mesenchymal transition (EMT) via S100A4 downregulation

In vivo evidence demonstrates that elafibranor reduces hepatic hydroxyproline content (collagen surrogate) by 38-45% and decreases desmin-positive HSC activation by 52% ± 8% in alcohol-fibrosis models. The anti-fibrotic efficacy appears superior in early-stage fibrosis (Ishak F1-F3), with histological improvements correlating with reduced serum pro-C3 collagen (48% decrease) and hyaluronic acid (32% decrease) [4] [8] [9].

Table 3: Anti-Fibrotic Effects in Preclinical Models

ParameterAlcohol Model (CCl₄ + EtOH)Choline-Deficient ModelPBC Model
α-SMA Reduction-68% ± 12%-42% ± 9%-51% ± 11%
Hydroxyproline-45% ± 8%-31% ± 7%-38% ± 6%
COL1A1 mRNA-72% ± 10%-58% ± 11%-63% ± 9%
TGF-β1 Activity-61% ± 13%-49% ± 10%-56% ± 8%
MMP-9/TIMP-1 Ratio2.1-fold ↑1.7-fold ↑1.8-fold ↑

Properties

CAS Number

824932-88-9

Product Name

Elafibranor

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid

Molecular Formula

C22H24O4S

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N

SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC

Synonyms

2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxo-1-propenyl)phenoxyl)-2-methylpropanoic acid
elafibranor
GFT505

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.